molecular formula C12H18O4Si B040621 Trimethylsilyl (2-methoxyphenoxy)acetate CAS No. 112309-83-8

Trimethylsilyl (2-methoxyphenoxy)acetate

Cat. No. B040621
CAS RN: 112309-83-8
M. Wt: 254.35 g/mol
InChI Key: LVOQZZKSSUCINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl (2-methoxyphenoxy)acetate, also known as TMSMPA, is a chemical compound that has gained attention in scientific research for its potential applications in organic synthesis. TMSMPA is a versatile reagent that can be used as a protecting group for alcohols and carboxylic acids, as well as a mild oxidizing agent for alcohols. In

Mechanism of Action

Trimethylsilyl (2-methoxyphenoxy)acetate acts as a protecting group for alcohols and carboxylic acids by forming stable silyl ethers and esters. It can also act as a mild oxidizing agent for alcohols by forming aldehydes or ketones. The mechanism of action for Trimethylsilyl (2-methoxyphenoxy)acetate is based on the transfer of the silyl group to the alcohol or carboxylic acid, which forms a stable silyl ether or ester.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of Trimethylsilyl (2-methoxyphenoxy)acetate. It is a reagent that is used in organic synthesis and does not have any direct applications in biology or medicine.

Advantages and Limitations for Lab Experiments

One advantage of using Trimethylsilyl (2-methoxyphenoxy)acetate in lab experiments is that it is a versatile reagent that can be used as a protecting group for alcohols and carboxylic acids, as well as a mild oxidizing agent for alcohols. It is also relatively easy to use and can be synthesized in the lab. However, one limitation of using Trimethylsilyl (2-methoxyphenoxy)acetate is that it is not a very strong oxidizing agent, which limits its use in certain reactions.

Future Directions

There are many potential future directions for research on Trimethylsilyl (2-methoxyphenoxy)acetate. One possible direction is to explore its use as a protecting group for other functional groups, such as amines or thiols. Another direction is to investigate its use in asymmetric synthesis, which could lead to the development of new chiral reagents. Additionally, Trimethylsilyl (2-methoxyphenoxy)acetate could be used in the synthesis of new pharmaceuticals or natural products. Overall, there is a lot of potential for further research on Trimethylsilyl (2-methoxyphenoxy)acetate and its applications in organic synthesis.
Conclusion
Trimethylsilyl (2-methoxyphenoxy)acetate is a versatile reagent that has gained attention in scientific research for its potential applications in organic synthesis. It can be used as a protecting group for alcohols and carboxylic acids, as well as a mild oxidizing agent for alcohols. Trimethylsilyl (2-methoxyphenoxy)acetate has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. There are many potential future directions for research on Trimethylsilyl (2-methoxyphenoxy)acetate, including exploring its use as a protecting group for other functional groups and investigating its use in asymmetric synthesis. Overall, Trimethylsilyl (2-methoxyphenoxy)acetate is a valuable reagent for organic synthesis and has the potential for further development and applications in the future.

Synthesis Methods

Trimethylsilyl (2-methoxyphenoxy)acetate can be synthesized by the reaction of 2-methoxyphenol with chloroacetyl chloride in the presence of triethylamine, followed by the reaction with trimethylsilyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.

Scientific Research Applications

Trimethylsilyl (2-methoxyphenoxy)acetate has been used extensively in organic synthesis as a protecting group for alcohols and carboxylic acids. It can also be used as a mild oxidizing agent for alcohols, which makes it a useful reagent for the synthesis of various organic compounds. Trimethylsilyl (2-methoxyphenoxy)acetate has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.

properties

CAS RN

112309-83-8

Product Name

Trimethylsilyl (2-methoxyphenoxy)acetate

Molecular Formula

C12H18O4Si

Molecular Weight

254.35 g/mol

IUPAC Name

trimethylsilyl 2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C12H18O4Si/c1-14-10-7-5-6-8-11(10)15-9-12(13)16-17(2,3)4/h5-8H,9H2,1-4H3

InChI Key

LVOQZZKSSUCINI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)O[Si](C)(C)C

Canonical SMILES

COC1=CC=CC=C1OCC(=O)O[Si](C)(C)C

synonyms

Trimethylsilyl (2-methoxyphenoxy)acetate

Origin of Product

United States

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